4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and long alkyl chains, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects involves interactions with specific molecular targets. The bromine atoms and alkyl chains play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include electron transfer processes and the formation of transient intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid N,N′-bis(2-octyldodecyl) bisimide
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
Its structural features make it particularly suitable for use in advanced materials and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C38H52Br2N2O4 |
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Molecular Weight |
760.6 g/mol |
IUPAC Name |
2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C38H52Br2N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-41-35(43)27-25-30(40)34-32-28(26-29(39)33(31(27)32)37(41)45)36(44)42(38(34)46)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
DADBAPPNAHMIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCCCCCCCC)Br)C1=O)Br |
Origin of Product |
United States |
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